![molecular formula C10H11BrClN3 B2773080 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1171521-23-5](/img/structure/B2773080.png)
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride, also known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPPH is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis and Molecular Structure Analysis : The synthesis of related pyrazole compounds demonstrates their potential in the development of materials with unique optical properties. For instance, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) highlights its nonlinear optical properties, supported by structural characterizations using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. This research underlines the stability and intramolecular charge transfer capabilities of the compound, suggesting its application in optical materials (Tamer et al., 2016).
Chemical Synthesis and Reaction Studies : The efficient synthesis of novel heterocycles, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines, from related pyrazole derivatives highlights the versatility of these compounds in organic synthesis. These findings point towards the potential for creating a variety of pharmacologically relevant structures, indicating a broad range of research applications (Kamal El‐Dean et al., 2018).
Protective Group Utilization in Synthesis : The use of tert-butyl as a protecting group for pyrazole derivatives, including the process for preparing tert-butyl-3-methyl-1H-pyrazol-5-amine, showcases the compound's utility in complex organic synthesis strategies. This research emphasizes the importance of protective groups in the synthesis of sensitive or multifunctional molecules (Pollock & Cole, 2014).
Potential Applications Beyond Structural Studies
Corrosion Inhibition : Pyrazole derivatives have been explored for their inhibitory action against the corrosion of metals in acidic media. For example, bipyrazolic compounds have shown efficiency in protecting pure iron from corrosion, indicating their potential application in materials science and engineering to enhance the durability of metal structures (Chetouani et al., 2005).
Antimicrobial Activity : The exploration of pyrazole derivatives for antimicrobial activity has yielded promising results. Research into the synthesis and evaluation of novel bis-α,β-unsaturated ketones and related heterocyclic compounds derived from pyrazole precursors has revealed potential antimicrobial properties. Such studies underscore the potential of these compounds in the development of new antimicrobial agents (Altalbawy, 2013).
Wirkmechanismus
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIHTKXOORAKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2772998.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2773001.png)
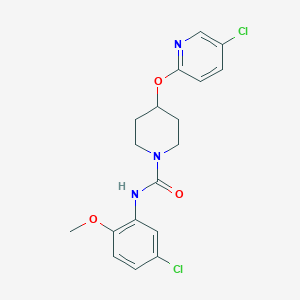
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2773003.png)
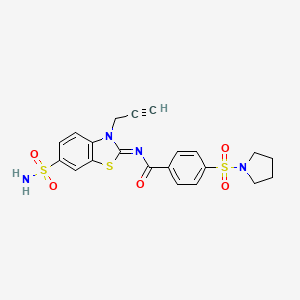
![N-cyclohexyl-3-(2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2773005.png)
![2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol](/img/structure/B2773009.png)
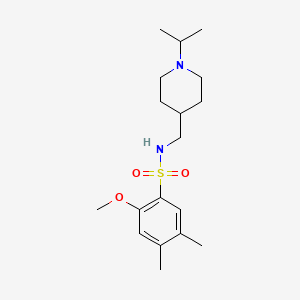
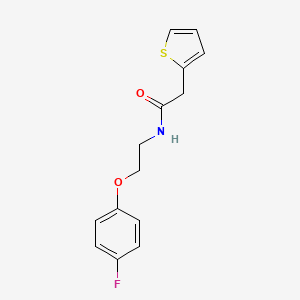

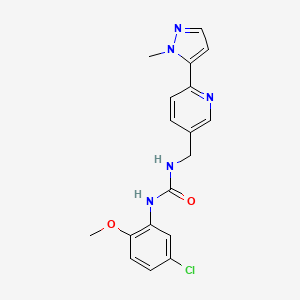
![ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2773017.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2773020.png)